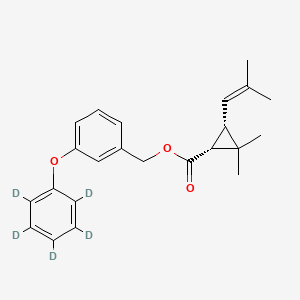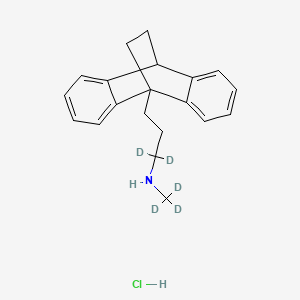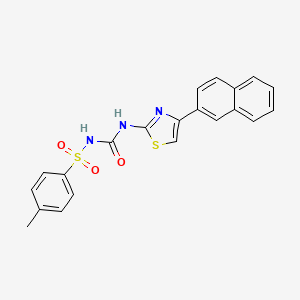
Anticancer agent 36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 36 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a valuable candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 36 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under controlled conditions.
Functional Group Modifications: The core structure undergoes various functional group modifications to enhance its anticancer properties
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Anticancer agent 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions with halides or sulfonates introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives with enhanced anticancer activity.
科学的研究の応用
Anticancer agent 36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 36 involves multiple pathways:
Inhibition of Cell Proliferation: The compound inhibits key enzymes involved in DNA replication, leading to cell cycle arrest.
Induction of Apoptosis: It activates apoptotic pathways by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
Targeting Molecular Pathways: The compound targets specific molecular pathways such as the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth and survival.
類似化合物との比較
Anticancer agent 36 is compared with other similar compounds to highlight its uniqueness:
Benzimidazole Derivatives: Similar to benzimidazole-based anticancer agents, this compound exhibits potent anticancer activity due to its structural similarity to nucleosides.
Piperazine Heterocycles: Piperazine-containing compounds also show significant anticancer properties, but this compound has a unique mechanism of action targeting specific molecular pathways.
Quinoline–Chalcone Hybrids: These hybrids demonstrate high anticancer activity, but this compound stands out due to its ability to induce apoptosis and cell cycle arrest at the G2/M phase.
特性
分子式 |
C21H17N3O3S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C21H17N3O3S2/c1-14-6-10-18(11-7-14)29(26,27)24-20(25)23-21-22-19(13-28-21)17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H2,22,23,24,25) |
InChIキー |
LOPHKIBWIYDHOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



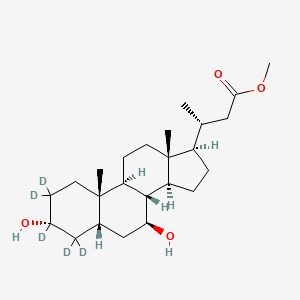
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
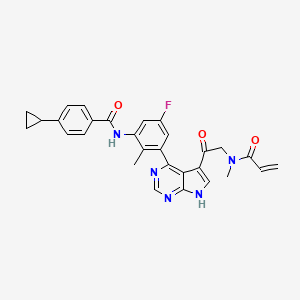

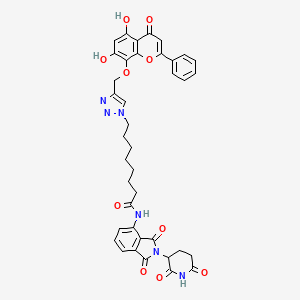
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
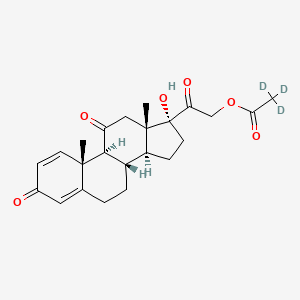
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
